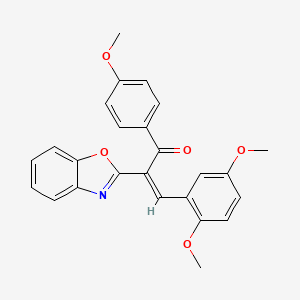
4-(Acetylamino)phenyl 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetylamino)phenyl 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate is an organic compound that belongs to the class of thiazolidine derivatives These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate typically involves the condensation of 4-acetylaminophenol with 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiazolidine derivatives.
Substitution: The acetylamino and thiazolidine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
4-(Acetylamino)phenyl 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the thiazolidine ring is crucial for its activity, as it can interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives such as:
- 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
- 4-acetylaminophenol derivatives
- Thiazolidine-2,4-dione-based compounds
Uniqueness
4-(Acetylamino)phenyl 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate is unique due to the presence of both acetylamino and thiazolidine groups, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C13H10N2O5S |
|---|---|
Molecular Weight |
306.30 g/mol |
IUPAC Name |
(4-acetamidophenyl) (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate |
InChI |
InChI=1S/C13H10N2O5S/c1-7(16)14-8-2-4-9(5-3-8)20-11(17)6-10-12(18)15-13(19)21-10/h2-6H,1H3,(H,14,16)(H,15,18,19)/b10-6- |
InChI Key |
BRVYPDYAQBVFLL-POHAHGRESA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)/C=C\2/C(=O)NC(=O)S2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide](/img/structure/B12171031.png)
![N-(6-methoxypyridin-3-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12171043.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12171050.png)
![N-(3-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12171051.png)



![2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B12171085.png)
![N-(3,4-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12171088.png)
methanone](/img/structure/B12171091.png)

![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B12171109.png)
![3,4-dihydro-2H-1,5-benzodioxepin-7-yl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B12171115.png)
![N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12171120.png)
